molecular formula C16H16ClN3 B5193683 9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride

9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride

Cat. No. B5193683
M. Wt: 285.77 g/mol
InChI Key: RJSCCODZQUUEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound belongs to the class of imidazo[1,2-a]benzimidazole derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have demonstrated that 9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In addition, it has been shown to have antioxidant activity, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used to investigate various disease pathways and mechanisms. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride. One potential direction is to investigate its potential as a therapeutic agent for specific diseases, such as cancer or viral infections. Another direction is to further elucidate its mechanism of action and identify specific targets for its biological activity. Additionally, research could focus on developing more efficient synthesis methods for this compound, which could help facilitate its use in future studies.

Synthesis Methods

The synthesis of 9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Scientific Research Applications

Research on 9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride has focused on its potential as a therapeutic agent for various diseases and conditions. Studies have shown that this compound exhibits anticancer, antiviral, and antimicrobial activities. It has also been investigated for its potential as an anti-inflammatory and antioxidant agent.

properties

IUPAC Name

4-benzyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3.ClH/c1-2-6-13(7-3-1)12-19-15-9-5-4-8-14(15)18-11-10-17-16(18)19;/h1-9H,10-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSCCODZQUUEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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